

# Early-Phase Clinical Development of PF-06291874: A Technical Overview

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## Compound of Interest

Compound Name: PF-06291874

Cat. No.: B609971

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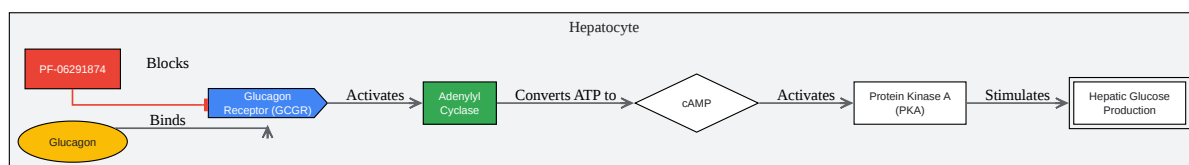
For Researchers, Scientists, and Drug Development Professionals

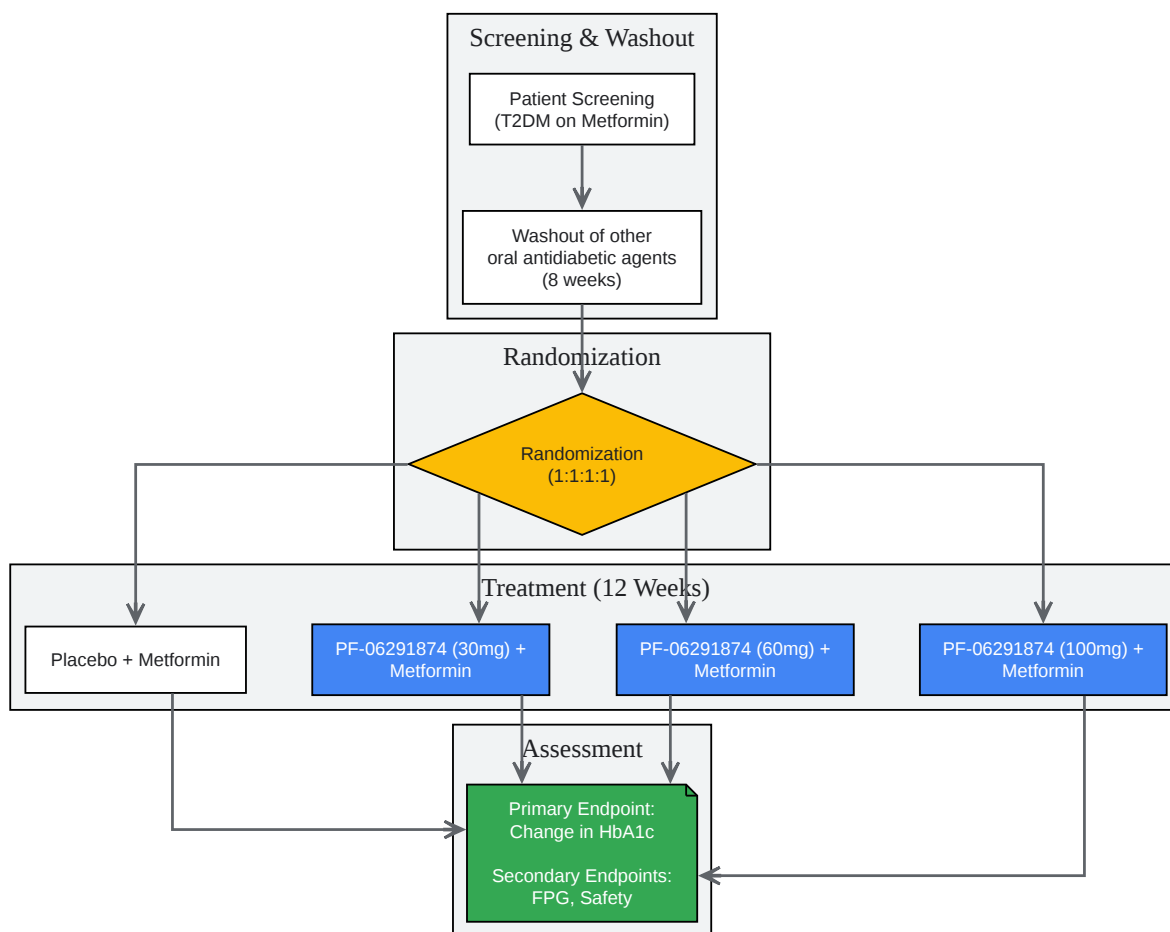
## Introduction

**PF-06291874** is an orally active, non-peptide antagonist of the glucagon receptor (GCGR), which has been investigated for the treatment of type 2 diabetes mellitus (T2DM).<sup>[1]</sup> Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production. By blocking the glucagon receptor, **PF-06291874** aims to reduce this production, thereby lowering blood glucose levels in patients with T2DM. This technical guide synthesizes the available data from early-phase clinical trials to provide a comprehensive overview of the compound's pharmacokinetics, pharmacodynamics, safety, and efficacy.

## Mechanism of Action

**PF-06291874** functions as a competitive antagonist at the glucagon receptor. This G-protein coupled receptor is primarily located in the liver and plays a central role in regulating blood glucose.<sup>[1]</sup> Glucagon binding to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of pathways that promote gluconeogenesis and glycogenolysis. By blocking this interaction, **PF-06291874** effectively dampens hepatic glucose output.





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## References

- 1. go.drugbank.com [go.drugbank.com]
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